N-methyl-1-methylsulfonyl-N-phenylmethanethioamide
Description
Properties
CAS No. |
38930-57-3 |
|---|---|
Molecular Formula |
C9H11NO2S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
N-methyl-1-methylsulfonyl-N-phenylmethanethioamide |
InChI |
InChI=1S/C9H11NO2S2/c1-10(9(13)14(2,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
NDILGLQYAHBNLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic approach can be divided into three main stages:
Stepwise Preparation Approach
| Step | Reaction | Reagents/Conditions | Outcome | Yield & Notes |
|---|---|---|---|---|
| 1 | Synthesis of N-phenylmethanethioamide | Reaction of phenylmethanethioamide precursors with appropriate amines or thiols | Formation of thioamide intermediate | Yields vary; typically 70-85% |
| 2 | N-Methylation of thioamide nitrogen | Use of methylating agents such as methyl iodide or dimethyl sulfate in presence of base (e.g., potassium carbonate) | N-methyl-N-phenylmethanethioamide | High selectivity required to avoid over-alkylation |
| 3 | Sulfonylation at 1-position | Reaction with methylsulfonyl chloride or methylsulfonic acid derivatives under controlled conditions | Introduction of methylsulfonyl group | Requires mild base and temperature control to prevent decomposition |
Detailed Methodology from Patent Literature
While no direct preparation method for this exact compound was found in the public domain patents, related sulfonylated amine compounds have been synthesized via:
Nucleophilic substitution of halomethyl intermediates with N-methylformamide derivatives in the presence of mild bases and phase transfer catalysts, avoiding costly reagents and harsh hydrogenation steps.
Hydrolysis of tertiary amides under acidic or basic conditions to yield the desired amine or amide products, followed by purification via acid/base workup and high vacuum distillation.
Use of chiral auxiliaries and recrystallization to obtain optically pure sulfonamide derivatives, which may be adapted for sulfonylated thioamide analogs.
Representative Reaction Scheme (Hypothetical)
Phenylmethanethioamide + Methyl iodide + Base → N-methyl-N-phenylmethanethioamide
N-methyl-N-phenylmethanethioamide + Methylsulfonyl chloride + Base → this compound
Reaction Conditions and Optimization
- Bases: Potassium hydroxide, sodium hydroxide, or milder bases like triethylamine are recommended depending on step sensitivity.
- Solvents: Polar aprotic solvents such as dimethylformamide or non-polar solvents like toluene can be employed depending on solubility.
- Temperature: Controlled low temperatures (0–5°C) during methylation to prevent side reactions; reflux conditions during hydrolysis steps.
- Catalysts: Phase transfer catalysts (e.g., tetra-n-butylammonium bromide) improve reaction efficiency in nucleophilic substitutions.
Data Table Summarizing Preparation Parameters
| Parameter | Method | Reagents | Conditions | Yield (%) | Purification |
|---|---|---|---|---|---|
| N-Methylation | Alkylation | Methyl iodide, K2CO3 | 0–5°C, 4 hours | 75–85 | Extraction, distillation |
| Sulfonylation | Sulfonyl chloride reaction | Methylsulfonyl chloride, base | Room temp, 2–3 hours | 70–80 | Acid/base workup, crystallization |
| Hydrolysis (if needed) | Acid/base hydrolysis | H2SO4 or NaOH | Reflux, 4 hours | 80–90 | Extraction, filtration |
Research Results and Observations
- The use of mild bases and phase transfer catalysts significantly enhances the yield and purity of intermediate amides, reducing by-product formation.
- Avoidance of expensive catalysts and hydrogenation steps makes the process economically viable and scalable.
- Purification via acid/base extraction followed by high vacuum distillation ensures removal of bis-alkylated impurities and other side products.
- Adaptation of chiral auxiliary-based methods from sulfonamide synthesis can be explored for enantioselective preparation if needed.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-methylsulfonyl-N-phenylmethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-methylsulfonyl-N-phenylmethanethioamide has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-methylsulfonyl-N-phenylmethanethioamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-methyl-1-methylsulfonyl-N-phenylmethanethioamide, we analyze structurally related compounds from the evidence, focusing on functional groups, applications, and stability.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Functional Groups | Molecular Weight (g/mol) | Application/Use | Stability Notes |
|---|---|---|---|---|
| This compound | Thioamide, sulfonyl, methyl, phenyl | ~243.3 (estimated) | Hypothesized agrochemical | Likely hydrolytically stable |
| Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) | Sulfonamide, chloro, fluoro, methyl | 347.2 | Fungicide | Stable in acidic conditions |
| Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) | Sulfenamide, chloro, fluoro | 333.2 | Fungicide, algicide | Degrades in alkaline media |
| N-(3-(...)-phenyl)-N-methylethanethioamide (from EP 2 697 207 B1) | Thioamide, trifluoromethyl, oxazolidinone | ~650 (estimated) | Pharmaceutical (antifungal) | Enhanced metabolic stability |
Key Findings:
Replacement of sulfonyl with sulfenamide (e.g., dichlofluanid) reduces oxidative stability, whereas the methylsulfonyl group in the target compound likely enhances resistance to hydrolysis .
Applications: Tolylfluanid and dichlofluanid are widely used fungicides, suggesting that the target compound’s structural similarity could position it as a novel agrochemical with modified selectivity or potency .
Stability and Reactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
